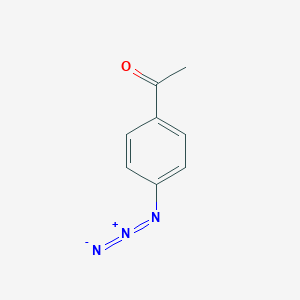

p-Azidoacetophenone

Description

The exact mass of the compound 1-(4-Azidophenyl)ethanone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-azidophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)7-2-4-8(5-3-7)10-11-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRIDYFBEXCCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403438 | |

| Record name | 1-(4-azidophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20062-24-2 | |

| Record name | 1-(4-azidophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-azidophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Role of p-Azidoacetophenone in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Azidoacetophenone is a versatile chemical compound that serves as a crucial building block in contemporary chemical biology and drug discovery. Its utility stems from the presence of two key functional groups: an azide and a ketone. The azide group is a cornerstone of "click chemistry," enabling the efficient and specific conjugation of molecules. The acetophenone moiety, particularly the aryl azide, provides a photoactivatable handle for covalent crosslinking to biological macromolecules, a technique known as photoaffinity labeling. This technical guide provides an in-depth overview of the primary research applications of this compound, complete with experimental concepts, data presentation, and workflow visualizations to empower researchers in their scientific endeavors.

Core Applications of this compound

The unique bifunctional nature of this compound makes it a valuable reagent in two major areas of research:

-

Click Chemistry: The azide group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of click chemistry. This allows for the straightforward and stable conjugation of this compound-modified molecules to alkyne-containing counterparts, such as proteins, nucleic acids, or small molecule probes.

-

Photoaffinity Labeling: Aryl azides, like the one in this compound, are photoactivatable. Upon exposure to UV light, they form highly reactive nitrene intermediates that can covalently bond with nearby molecules, including the amino acid residues of interacting proteins. This property is harnessed to "trap" and identify binding partners of molecules derivatized with this compound.

These two functionalities are often used in concert in advanced experimental designs, for example, by incorporating a this compound derivative into a bait molecule for photo-crosslinking to its target, followed by click chemistry with a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

This compound in Photoaffinity Labeling for Target Identification

Photoaffinity labeling (PAL) is a powerful technique to identify the cellular targets of small molecules or to map protein-protein interactions. A common strategy involves synthesizing a probe molecule that incorporates a this compound moiety.

Experimental Workflow

The general workflow for a photoaffinity labeling experiment coupled with proteomic analysis is as follows:

-

Probe Synthesis: The parent molecule of interest is chemically modified to include a this compound-derived photo-crosslinker and often a reporter tag or a handle for click chemistry.

-

Cellular Incubation: The synthesized probe is incubated with live cells or cell lysates to allow it to bind to its target protein(s).

-

UV Crosslinking: The sample is irradiated with UV light (typically around 254-365 nm) to activate the aryl azide and induce covalent crosslinking to the binding partner.

-

Lysis and Enrichment (if applicable): The cells are lysed, and the crosslinked protein-probe complexes are enriched, often via an affinity tag on the probe (e.g., biotin-streptavidin).

-

Proteomic Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify the protein targets.

Figure 1. A generalized experimental workflow for photoaffinity labeling using a this compound-derived probe followed by click chemistry for target identification.

Quantitative Data in Photoaffinity Labeling

While specific crosslinking efficiencies for this compound itself in complex biological systems are not extensively documented and can be highly variable depending on the probe design and experimental conditions, the following table presents illustrative data that one might aim to collect in a typical experiment to validate a new photoaffinity probe.

| Parameter | Value | Conditions |

| Probe Concentration for Saturation | 5 µM | In vitro binding assay with purified target protein. |

| Optimal UV Exposure Time | 10 minutes | 365 nm UV lamp at 4°C. |

| Crosslinking Yield (to purified protein) | 15-25% | Determined by SDS-PAGE and densitometry. |

| Target Enrichment Fold-Change (SILAC) | > 3-fold | Compared to no-UV control in quantitative proteomics. |

This compound in Click Chemistry for Bioconjugation

The azide functionality of this compound makes it an excellent partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the creation of stable triazole linkages between molecules that have been functionalized with azides and alkynes, respectively.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the bioconjugation of an alkyne-modified protein with a this compound-derived small molecule.

Materials:

-

Alkyne-modified protein (in a suitable buffer, e.g., phosphate buffer, pH 7.4)

-

This compound derivative (dissolved in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein and the this compound derivative to the desired final concentrations.

-

Add the THPTA ligand to the reaction mixture. The final concentration is typically 5-fold higher than the copper sulfate concentration.

-

Add the CuSO₄ solution to the reaction mixture. The final concentration typically ranges from 50 µM to 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 5-10 mM.

-

Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.

-

The reaction can be quenched by the addition of EDTA, and the resulting conjugate can be purified by standard methods such as size-exclusion chromatography or dialysis.

An In-depth Technical Guide to the Synthesis of p-Azidoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of p-azidoacetophenone, a valuable intermediate in pharmaceutical and chemical research. The document details the most common synthetic route, including a step-by-step experimental protocol, and presents key quantitative and qualitative data in a clear and accessible format.

Introduction

This compound, also known as 4'-azidoacetophenone, is an important organic compound frequently utilized in the development of pharmaceuticals and as a photoaffinity labeling reagent to study biomolecular interactions. Its chemical structure consists of an acetophenone core functionalized with an azido group at the para position. This azido group allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), making it a versatile building block in medicinal chemistry and chemical biology.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20062-24-2 |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| Melting Point | 39-40 °C |

| Appearance | Pale yellow to brown solid |

| Solubility | Chloroform, Ethyl Acetate (Slightly), Methanol (Slightly) |

Synthetic Pathway

The most prevalent and efficient method for the synthesis of this compound involves a two-step process starting from p-aminoacetophenone. The synthesis proceeds via the diazotization of the primary aromatic amine followed by the introduction of the azide group through a substitution reaction with sodium azide.

4-Azidoacetophenone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Synthesis, and Applications of a Versatile Photoaffinity and Bioorthogonal Reagent

Introduction

4-Azidoacetophenone is a versatile chemical compound that has garnered significant interest within the scientific community, particularly in the fields of chemical biology, drug discovery, and proteomics. Its unique combination of a photoactivatable aryl azide group and a ketone handle makes it a powerful tool for a variety of biochemical applications. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Azidoacetophenone, detailed experimental protocols for its synthesis and application, and a discussion of its utility in modern research.

Core Chemical and Physical Properties

4-Azidoacetophenone, also known as 4'-azidoacetophenone or 1-(4-azidophenyl)ethanone, is a pale yellow to brown low-melting solid.[1] Its core properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N₃O | [2][3][4] |

| Molecular Weight | 161.16 g/mol | [2][3][4] |

| CAS Number | 20062-24-2 | [1][2][4] |

| Melting Point | 39-40 °C | [1][5] |

| Appearance | Pale yellow to brown low-melting solid | [1] |

| Solubility | Soluble in Chloroform; Slightly soluble in Ethyl Acetate and Methanol | [1][5] |

| Storage Conditions | -20°C, under inert atmosphere, in an amber vial | [1][5] |

Spectroscopic and Analytical Data

While specific, experimentally-derived spectra for 4-Azidoacetophenone are not widely published in commercial or academic literature, the expected spectroscopic features can be inferred from its structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) of the acetyl group, likely in the range of 2.5-2.7 ppm. The aromatic protons would appear as two doublets in the 7.0-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the methyl carbon around 26-28 ppm and the carbonyl carbon of the ketone at approximately 196-198 ppm. The aromatic carbons would appear in the 119-145 ppm range, with the carbon attached to the azide group showing a characteristic shift.

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for confirming the presence of the key functional groups. The most prominent and diagnostic peak would be the strong, sharp absorption band for the azide (N₃) asymmetric stretch, typically appearing in the range of 2100-2160 cm⁻¹. A strong carbonyl (C=O) stretching vibration for the ketone is expected around 1685 cm⁻¹.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of 161.16. Fragmentation patterns would likely involve the loss of N₂ (28 Da) from the azide group, a characteristic fragmentation for aryl azides.

Synthesis of 4-Azidoacetophenone

4-Azidoacetophenone is commonly synthesized from its precursor, 4-aminoacetophenone, via a diazotization reaction followed by substitution with an azide salt.

Experimental Protocol: Synthesis from 4-Aminoacetophenone

Materials:

-

4-Aminoacetophenone

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Diazotization: Dissolve 4-aminoacetophenone in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-aminoacetophenone solution. Maintain the temperature below 5 °C during the addition to ensure the stability of the resulting diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Azide Substitution: In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate of 4-azidoacetophenone should form.

-

Work-up and Purification: Allow the reaction to stir for an additional period at low temperature, then allow it to warm to room temperature.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-azidoacetophenone.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthesis of 4-Azidoacetophenone.

Reactivity and Applications

The utility of 4-azidoacetophenone stems from the distinct reactivity of its two primary functional groups: the aryl azide and the ketone.

Photoaffinity Labeling

The aryl azide group serves as a photoaffinity labeling moiety. Upon irradiation with UV light (typically around 254-300 nm), it undergoes photolysis, losing a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds, allowing it to form a covalent bond with nearby molecules, such as the amino acid residues of a protein binding pocket. This property makes 4-azidoacetophenone an excellent tool for identifying and mapping the binding sites of ligands on their protein targets.

Caption: Photoaffinity Labeling Mechanism.

Bioorthogonal Chemistry (Click Chemistry)

The azide group also enables 4-azidoacetophenone to participate in bioorthogonal "click" chemistry reactions. The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable triazole linkage. This reaction is highly specific and can be performed under biological conditions. By incorporating an alkyne handle onto a biomolecule of interest and using an azide-functionalized probe like 4-azidoacetophenone, researchers can selectively label and detect their target. The ketone group on 4-azidoacetophenone can then be used for further derivatization or for the attachment of reporter tags like biotin or fluorophores.

References

An In-depth Technical Guide to p-Azidoacetophenone: Synthesis, Properties, and Application in Target Identification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-azidoacetophenone, a versatile photoaffinity labeling reagent crucial for the identification of protein targets in drug discovery and chemical biology. We will delve into its chemical properties, provide detailed synthesis and experimental protocols for its application, and illustrate its utility in elucidating molecular interactions.

Core Concepts: this compound

CAS Number: 20062-24-2[1]

Chemical Structure:

This compound, also known as 4'-azidoacetophenone or 1-(4-azidophenyl)ethanone, is an aromatic ketone featuring an azide functional group at the para position of the phenyl ring.[2] This structure is key to its function as a photoaffinity probe. The acetophenone moiety provides a structural handle, while the aryl azide group can be activated by UV light to form a highly reactive nitrene intermediate. This intermediate rapidly and non-selectively inserts into nearby C-H and N-H bonds, forming a stable covalent linkage with interacting proteins.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 20062-24-2 | [1] |

| Molecular Formula | C₈H₇N₃O | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Melting Point | 39-40 °C | [1] |

| Appearance | Solid | |

| Solubility | Chloroform, Ethyl Acetate (Slightly), Methanol (Slightly) | [1] |

| Storage Temperature | -20°C, under inert atmosphere | [1] |

| InChI Key | HYRIDYFBEXCCIA-UHFFFAOYSA-N | |

| SMILES | CC(=O)c1ccc(cc1)N=[N+]=[N-] |

Experimental Protocols

Synthesis of this compound from 4-Aminoacetophenone

This protocol outlines the diazotization of 4-aminoacetophenone followed by azidation to yield this compound.

Materials:

-

4-Aminoacetophenone

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Ethyl Acetate (EtOAc)

-

n-Hexane

-

Distilled Water

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 4-aminoacetophenone (1.35 g, 0.01 mol) in a mixture of concentrated HCl (5 mL) and distilled water (5 mL). Stir the mixture until the solid dissolves completely.

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Slowly add a solution of sodium nitrite (0.7 g, 0.01 mol) in distilled water (5 mL) dropwise to the cooled solution. Maintain the temperature at 0-5°C throughout the addition.

-

Continue stirring the mixture at 0-5°C for an additional 15 minutes to ensure the complete formation of the diazonium salt.

-

-

Azidation:

-

In a separate beaker, dissolve sodium azide (0.65 g, 0.01 mol) in distilled water.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate of this compound will form.

-

-

Work-up and Purification:

-

Filter the crude product and wash it thoroughly with cold distilled water.

-

Dissolve the crude product in ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

The progress of the reaction and the purity of the product can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 90:5 v/v).

-

Photoaffinity Labeling and Target Identification Workflow

This protocol describes a general workflow for using this compound as a photoaffinity probe to identify protein targets, followed by click chemistry for enrichment and mass spectrometry for identification.

Materials:

-

This compound-containing probe

-

Cells or cell lysate

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Azide- or alkyne-biotin tag (for click chemistry)

-

Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)

-

Ligand for copper (e.g., THPTA)

-

Streptavidin beads

-

Mass spectrometry-compatible buffers and reagents

Procedure:

-

Incubation:

-

Treat live cells or cell lysate with the this compound-containing probe. The concentration and incubation time should be optimized based on the specific system.

-

Include a control group treated with a vehicle (e.g., DMSO).

-

For competition experiments to identify specific targets, pre-incubate the cells or lysate with an excess of a non-photoreactive competitor compound.

-

-

UV Irradiation:

-

Expose the samples to UV light to activate the aryl azide group. Long-wavelength UV light (e.g., 350-365 nm) is generally preferred to minimize protein damage.

-

The duration of irradiation should be optimized; typically, 10-30 minutes is sufficient.

-

Perform irradiation on ice to prevent sample heating.

-

-

Cell Lysis (if using live cells):

-

After irradiation, wash the cells with cold PBS and lyse them using a suitable lysis buffer to extract the proteins.

-

-

Click Chemistry:

-

To the cell lysate containing the cross-linked proteins, add the corresponding azide- or alkyne-biotin tag.

-

Add the copper(I) catalyst and a stabilizing ligand.

-

Allow the reaction to proceed for 30-60 minutes at room temperature.

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin-coated beads to the lysate and incubate to capture the biotin-tagged protein complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the captured proteins from the beads.

-

Perform in-solution or on-bead digestion of the proteins into peptides (e.g., using trypsin).

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the this compound probe.

-

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and a hypothetical signaling pathway elucidation using this compound.

References

A Technical Guide to the Solubility of p-Azidoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-Azidoacetophenone, a versatile intermediate in organic synthesis, particularly in the realm of click chemistry and bioconjugation. Understanding its solubility is paramount for its effective use in various research and development applications, from reaction optimization to formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility in different solvent systems.

Solubility Data of this compound and Related Compounds

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments and data from structurally analogous compounds provide valuable insights into its likely behavior in various solvents. The presence of the polar azide and ketone functionalities, combined with the nonpolar aromatic ring, results in a nuanced solubility profile.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Chloroform | Not Specified | Soluble | Qualitative[1][2] |

| Ethyl Acetate | Not Specified | Slightly Soluble | Qualitative[1][2] | |

| Methanol | Not Specified | Slightly Soluble | Qualitative[1][2] | |

| Acetophenone (Analogue) | Water | 25 | 6,130 mg/L | Quantitative[3] |

| Diethyl Ether | Not Specified | Soluble | Qualitative | |

| Isopropanol | Not Specified | Soluble | Qualitative | |

| n-Hexane | Not Specified | Soluble | Qualitative | |

| 4'-Chloroacetophenone (Analogue) | Water | 25 | 111 mg/L | Quantitative[4] |

| Ethanol | Not Specified | Soluble | Qualitative[4][5] | |

| Methanol | Not Specified | Soluble | Qualitative[5] | |

| Acetone | Not Specified | Soluble | Qualitative[4][5] | |

| Diethyl Ether | Not Specified | Miscible | Qualitative[6] | |

| Alcohol | Not Specified | Miscible | Qualitative[6] |

Note: The solubility of this compound is predicted to be influenced by the polarity of the solvent. It is expected to exhibit greater solubility in moderately polar organic solvents that can engage in dipole-dipole interactions with the carbonyl and azide groups. Its solubility in nonpolar solvents is likely to be limited, while its solubility in water is expected to be low, similar to its structural analogues.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound.

Qualitative Solubility Test

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, chloroform, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Glass stirring rod

Procedure:

-

Place approximately 10 mg of finely powdered this compound into a small test tube.[7]

-

Add the selected solvent dropwise, starting with approximately 0.5 mL.

-

Agitate the mixture vigorously using a vortex mixer or by flicking the test tube for at least one minute. A glass stirring rod can also be used to break up any clumps of solid.

-

Observe the solution. If the solid completely dissolves, the compound is considered "soluble" in that solvent at that approximate concentration.

-

If the solid does not dissolve, add an additional 0.5 mL of the solvent and repeat the agitation.

-

If the solid remains undissolved after the addition of a total of 1 mL of solvent, the compound is considered "sparingly soluble" or "insoluble" in that solvent under these conditions.

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

High-purity solvent of interest

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve using the analytical instrument of choice (e.g., HPLC, UV-Vis) by plotting the instrument response against the concentration of the standard solutions.

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to ensure saturation is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted solution using the calibrated analytical instrument to determine the concentration of this compound.

-

Back-calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 20062-24-2 [m.chemicalbook.com]

- 3. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. m.youtube.com [m.youtube.com]

In-Depth Technical Guide to p-Azidoacetophenone: Synthesis, Characterization, and Application in Photoaffinity Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-azidoacetophenone, a versatile photo-crosslinking agent utilized in chemical biology and drug discovery. The document details its synthesis, physicochemical properties, and its application in photoaffinity labeling to elucidate protein-protein interactions.

Core Concepts: Molecular Formula and Weight

This compound is an aromatic ketone containing a photoreactive azide group. This functional group allows for the formation of a highly reactive nitrene intermediate upon UV irradiation, which can then covalently bond with nearby molecules, making it an invaluable tool for studying molecular interactions.

| Property | Value | Source |

| Molecular Formula | C8H7N3O | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number | 20062-24-2 | |

| Appearance | Solid | |

| SMILES | CC(=O)c1ccc(cc1)N=[N+]=[N-] | |

| InChI Key | HYRIDYFBEXCCIA-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4'-aminoacetophenone. The first step involves the diazotization of the primary aromatic amine, followed by the substitution of the diazonium group with an azide ion.

Reaction Mechanism

The synthesis proceeds via the formation of a diazonium salt from 4'-aminoacetophenone in the presence of a nitrite source and a strong acid. This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide to yield the final product, this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a general procedure for the synthesis of this compound from 4'-aminoacetophenone.

Materials:

-

4'-Aminoacetophenone

-

Hydrochloric acid (37%)

-

Nitrite ionic liquid or Sodium Nitrite

-

Sodium azide (NaN3)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

TLC plates (eluent: n-hexane/ethyl acetate, 90:5)

Procedure:

-

Dissolve 4'-aminoacetophenone (2 mmol) in 1 ml of 37% HCl.

-

Stir the mixture at 0-5°C for 10 minutes until the ammonium salt is formed. Monitor the disappearance of the starting material by TLC.

-

Add a nitrite source (e.g., nitrite ionic liquid, 1 mmol) to the solution and grind the reaction mixture for 5-10 minutes to form the diazonium salt.

-

Add sodium azide (5 mmol, 0.326 g) to the mixture and continue stirring for 6-25 minutes at room temperature.[1]

-

Filter the mixture and wash the solid with distilled water (3 x 8 ml) and ethyl acetate (15 ml).[1]

-

Extract the residue with ethyl acetate (3 x 10 ml).[1]

-

Combine the organic layers and wash with a 5% aqueous solution of NaOH (12 ml).

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Evaporate the solvent to obtain the this compound product.[1]

Application in Photoaffinity Labeling

This compound is a cornerstone reagent in photoaffinity labeling (PAL), a powerful technique used to identify and study protein-protein interactions (PPIs) and small molecule-protein interactions.[2][3][4][5] The core principle of PAL involves a "photoprobe" that, upon activation by UV light, forms a covalent bond with its interacting partner.

General Workflow for Photoaffinity Labeling

The experimental workflow for a typical photoaffinity labeling experiment to identify protein-protein interactions involves several key stages:

-

Probe Incubation: Cells or cell lysates are incubated with the this compound-containing photoprobe.

-

UV Irradiation: The system is exposed to UV light to activate the azide group, leading to the formation of a reactive nitrene that crosslinks with interacting proteins.

-

Lysis and Enrichment: The cells are lysed, and the crosslinked protein complexes are often enriched using an affinity tag (e.g., biotin) that is part of the photoprobe.

-

Proteolytic Digestion: The enriched protein complexes are digested into smaller peptides.

-

Mass Spectrometry Analysis: The resulting peptides are analyzed by mass spectrometry (MS/MS) to identify the proteins that were crosslinked.

This technical guide provides foundational knowledge for the synthesis and application of this compound. Researchers are encouraged to consult the cited literature for more detailed protocols and advanced applications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) – ScienceOpen [scienceopen.com]

- 5. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of p-Azidoacetophenone: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for p-azidoacetophenone, a versatile chemical intermediate in organic synthesis and drug discovery. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization. While a comprehensive, publicly available dataset from a single source is scarce, the following tables summarize the expected and reported spectral features based on data from analogous compounds and spectral prediction tools.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic (ortho to -C(O)CH₃) |

| ~7.10 | Doublet | 2H | Aromatic (ortho to -N₃) |

| ~2.55 | Singlet | 3H | Methyl (-CH₃) |

Note: The chemical shifts are predicted based on the analysis of substituted acetophenones. The exact values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~197.0 | Carbonyl (C=O) |

| ~145.0 | Aromatic (C-N₃) |

| ~134.0 | Aromatic (C-C(O)CH₃) |

| ~130.0 | Aromatic (CH, ortho to -C(O)CH₃) |

| ~119.0 | Aromatic (CH, ortho to -N₃) |

| ~26.5 | Methyl (-CH₃) |

Note: These values are estimations based on known substituent effects on the ¹³C NMR spectra of aromatic compounds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2120 - 2160 | Strong | Asymmetric stretch of the azide group (-N₃) |

| ~1685 | Strong | Carbonyl (C=O) stretch of the ketone |

| ~1600, ~1500 | Medium | Aromatic C=C stretching vibrations |

| ~1280 | Medium | Symmetric stretch of the azide group (-N₃) |

| ~840 | Strong | Para-substituted benzene C-H bend |

Note: The characteristic strong absorption of the azide group is a key feature in the IR spectrum.

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~250-280 | High | e.g., Ethanol | π → π* transition of the aromatic system |

| ~310 | Moderate | e.g., Ethanol | n → π* transition of the azide group |

Note: Aryl azides typically exhibit two absorption bands. The exact wavelengths and molar absorptivities can be influenced by the solvent polarity.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

2.1 NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Sample Preparation : A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

-

Data Acquisition : The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

2.2 IR Spectroscopy

Infrared (IR) spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method or as a thin film from a solution.

-

KBr Pellet : A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film : The compound is dissolved in a volatile solvent (e.g., chloroform), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition : A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

-

Data Analysis : The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

2.3 UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectra are recorded on a UV-Vis spectrophotometer.

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

-

Data Acquisition : A cuvette filled with the pure solvent is used to record a baseline spectrum. The sample solution is then placed in the spectrophotometer, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

-

Data Analysis : The spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Photoreactivity of p-Azidoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Azidoacetophenone is a versatile photo-crosslinking agent widely utilized in chemical biology and drug development for the identification and characterization of biological interactions. Its utility stems from the photo-induced generation of a highly reactive nitrene intermediate, which can form covalent bonds with a wide range of molecules in its immediate vicinity. This guide provides a comprehensive overview of the photochemical mechanism of this compound, detailing the key intermediates, reaction pathways, and available quantitative data. Experimental protocols for studying its photoreactivity are also outlined, and the core photochemical processes are visualized through signaling pathway and workflow diagrams.

Introduction

Aryl azides, and in particular this compound, have become indispensable tools in the field of photoaffinity labeling. The acetophenone moiety serves as a convenient handle for synthesis and can also influence the photochemical properties of the azide group. Upon irradiation with ultraviolet (UV) light, this compound undergoes photodecomposition to generate a highly reactive triplet nitrene. This intermediate is capable of a variety of insertion and addition reactions, allowing for the covalent modification of interacting biomolecules. Understanding the fundamental photochemical mechanism of this compound is crucial for the rational design of photo-crosslinking experiments and the interpretation of their results.

The Core Photochemical Mechanism

The photoreactivity of this compound is centered around the photolysis of the azide group to form a nitrene intermediate. The overall process can be broken down into several key steps:

-

Photoexcitation: The process begins with the absorption of a photon by the this compound molecule. The acetophenone chromophore plays a role in the initial absorption of UV light.

-

Intersystem Crossing (ISC): Following excitation to a singlet excited state (S₁), the molecule undergoes efficient intersystem crossing to a triplet excited state (T₁). This process is facilitated by the presence of the heavy atom (nitrogen) in the azide group.

-

Nitrogen Extrusion: From the triplet excited state, the molecule rapidly loses a molecule of nitrogen (N₂) to form a triplet nitrene intermediate, specifically p-acetylphenylnitrene.

-

Nitrene Reactions: The highly reactive triplet nitrene can then undergo a variety of reactions, including:

-

C-H Insertion: Insertion into carbon-hydrogen bonds.

-

N-H Insertion: Insertion into nitrogen-hydrogen bonds.

-

Addition to Double Bonds: Reaction with alkenes to form aziridines.

-

Hydrogen Abstraction: Abstraction of a hydrogen atom to form an aminyl radical, which can then undergo further reactions.

-

Dimerization: Reaction with another nitrene or azide molecule to form azo compounds.

-

The formation of the triplet nitrene is the key step that leads to the desired crosslinking activity. The acetophenone group acts as an intramolecular triplet sensitizer, which ensures the efficient formation of the triplet nitrene, bypassing the less reactive singlet nitrene intermediate.

Signaling Pathway of this compound Photoreactivity

Caption: Photochemical pathway of this compound.

Quantitative Data

While the qualitative mechanism of this compound photoreactivity is well-established, specific quantitative data for the parent molecule is not extensively reported in the literature. However, data from closely related aryl azides and azidoacetophenone derivatives provide valuable insights.

| Parameter | Value | Compound | Reference |

| Transient Absorption Maximum (λmax) | ~300 nm | Triplet Alkyl Nitrenes from α-Azidoacetophenones | [1] |

| Triplet Nitrene Lifetime (τ) | Microseconds to Milliseconds (in inert matrices) | General Aryl Nitrenes | [2] |

| Intersystem Crossing Quantum Yield (ΦISC) | High (approaching unity for similar compounds) | General Aryl Azides | [3] |

| Photoproducts | C-H insertion products, azo dimers, etc. | General Aryl Azides | [2] |

Note: The data presented is for analogous compounds and should be considered as an approximation for this compound. Further experimental studies are required to determine the precise values for this compound.

Experimental Protocols

The study of this compound photoreactivity primarily relies on time-resolved spectroscopic techniques, with laser flash photolysis (LFP) being the most common method.

Laser Flash Photolysis (LFP)

Objective: To detect and characterize transient intermediates, such as the triplet nitrene, and to measure their reaction kinetics.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., acetonitrile, pentane) is prepared in a quartz cuvette. The concentration is typically in the micromolar to millimolar range. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by oxygen.[4]

-

Excitation: The sample is irradiated with a short, high-energy laser pulse. A Nd:YAG laser is commonly used, with the third (355 nm) or fourth (266 nm) harmonic being suitable for exciting the aryl azide.[4][5]

-

Probing: A second, lower-intensity light source (e.g., a xenon arc lamp) is passed through the sample at a right angle to the excitation laser. This probe beam is directed to a monochromator and a detector (e.g., a photomultiplier tube) to measure changes in absorbance as a function of wavelength and time.[4]

-

Data Acquisition: The change in absorbance (transient absorption) is recorded at different time delays after the laser flash. This allows for the construction of transient absorption spectra and the determination of the lifetimes of the intermediates.[5]

Experimental Workflow for Laser Flash Photolysis

References

- 1. Elucidation of the Intersystem Crossing Mechanism in a Helical BODIPY for Low‐Dose Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triplet excited state properties in variable gap π-conjugated donor–acceptor–donor chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Singlet → triplet intersystem crossing quantum yields of photosynthetic and related polyenes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Technical Guide to High-Purity p-Azidoacetophenone for Researchers and Drug Development Professionals

An in-depth examination of commercial sources, quality control methodologies, and key applications of p-Azidoacetophenone, a critical reagent in bioconjugation and drug discovery.

Introduction

This compound is a versatile bifunctional molecule widely employed in chemical biology and medicinal chemistry. Its ketone group allows for various chemical modifications, while the azide moiety serves as a highly efficient chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction's high specificity, efficiency, and biocompatibility have made this compound an invaluable tool for researchers in drug development, proteomics, and materials science. This guide provides a comprehensive overview of commercial sources for high-purity this compound, detailed experimental protocols for its quality control, and a practical guide to its application in CuAAC reactions.

Commercial Sources and Purity Grades

The procurement of high-purity this compound is crucial for the success and reproducibility of experimental outcomes. While several chemical suppliers offer this reagent, the stated purity and the extent of quality control documentation can vary significantly. Researchers should be aware that for some suppliers, particularly those offering "research grade" or "discovery" chemicals, the onus of purity verification falls upon the end-user.

Below is a summary of prominent commercial suppliers of this compound. It is important to note that purity claims should ideally be verified by obtaining a lot-specific Certificate of Analysis (CoA) from the supplier.

| Supplier | Product Number (Example) | Stated Purity (Typical) | Notes |

| Sigma-Aldrich | CDS003883 (AldrichCPR) | Not specified; buyer assumes responsibility for purity confirmation.[1] | This grade is intended for early-stage research where in-house quality control is anticipated. |

| Santa Cruz Biotechnology | sc-208145 | Not explicitly stated on the product page; reference to the lot-specific Certificate of Analysis is recommended.[2] | Offered for research use only. |

| TCI America | A2478 | >98.0% (TLC) | |

| Alfa Aesar | H26189 | 97% | |

| Oakwood Chemical | 046076 | 97% |

Note: The information in this table is subject to change. Researchers are strongly advised to consult the suppliers' websites and documentation for the most current product specifications and to request a Certificate of Analysis for their specific lot.

Quality Control: Experimental Protocols

Ensuring the purity of this compound is paramount before its use in sensitive applications. The primary potential impurities include the starting material for its synthesis, p-aminoacetophenone, and byproducts from the diazotization and azidation reactions. The following are detailed protocols for assessing the purity and confirming the identity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for quantifying the purity of this compound and detecting potential impurities. A reverse-phase method is typically employed.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For acetophenone and its derivatives, a mixture such as acetonitrile:water (60:40 v/v) can be a good starting point.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV detection at 245 nm, which corresponds to the λmax of the conjugated carbonyl-aromatic system.[3]

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Inject a known volume (e.g., 10 µL) of the prepared sample.

-

Record the chromatogram and integrate the peak areas.

-

Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is an essential tool for confirming the chemical structure of this compound.

Methodology:

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Expected ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ ~8.0 ppm (d, 2H): Two aromatic protons ortho to the acetyl group, appearing as a doublet.

-

δ ~7.1 ppm (d, 2H): Two aromatic protons ortho to the azido group, appearing as a doublet.

-

δ ~2.6 ppm (s, 3H): Three protons of the methyl group, appearing as a singlet.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound, particularly the azide and carbonyl groups.

Methodology:

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent.

-

Data Acquisition: Acquire a standard FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected Characteristic FTIR Peaks:

-

~2100 cm⁻¹: A strong, sharp peak corresponding to the asymmetric stretching vibration of the azide (-N₃) group.[5] This peak is highly characteristic and a key indicator of the compound's identity.

-

~1680 cm⁻¹: A strong peak corresponding to the carbonyl (C=O) stretching vibration of the ketone.

-

~1600 cm⁻¹ and ~1400-1500 cm⁻¹: Peaks associated with the C=C stretching vibrations of the aromatic ring.

-

~840 cm⁻¹: A peak indicative of para-disubstitution on the benzene ring.

-

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and specific formation of a stable triazole linkage between an azide-containing molecule (like this compound) and a terminal alkyne.[6][7][8][9][10]

General Protocol for a Model CuAAC Reaction

This protocol describes a general procedure for the reaction of this compound with an alkyne-containing molecule. Optimization may be required for specific substrates.

Materials:

-

This compound

-

An alkyne-containing molecule (e.g., propargyl alcohol)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

A copper-stabilizing ligand (e.g., THPTA or TBTA)

-

A suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Methodology:

-

Preparation of Stock Solutions:

-

This compound: 10 mM in DMSO.

-

Alkyne: 10 mM in the reaction solvent.

-

CuSO₄: 50 mM in water.

-

Sodium ascorbate: 1 M in water (prepare fresh).

-

Ligand (e.g., THPTA): 50 mM in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne solution (e.g., 1 equivalent).

-

Add the this compound solution (e.g., 1.2 equivalents).

-

Add the ligand solution (e.g., 0.1 equivalents).

-

Add the CuSO₄ solution (e.g., 0.05 equivalents).

-

Vortex the mixture gently.

-

-

Initiation of the Reaction:

-

Add the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents) to the reaction mixture.

-

Vortex gently to mix.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, the product can be extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Visualized Workflows

Procurement and Quality Control Workflow

Caption: A typical workflow for the procurement and quality control of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: A generalized experimental workflow for a CuAAC "click" reaction.

Conclusion

This compound is a powerful and versatile reagent for researchers engaged in drug discovery and development. Its utility is, however, contingent on the use of high-purity material. This guide has provided an overview of commercial sources, emphasizing the need for diligent quality control by the end-user. The detailed experimental protocols for HPLC, NMR, and FTIR provide a robust framework for verifying the purity and identity of this compound. Furthermore, the outlined protocol for its application in CuAAC reactions serves as a practical starting point for its use in bioconjugation and the synthesis of novel molecular entities. By adhering to these guidelines, researchers can ensure the reliability and reproducibility of their experimental results, ultimately accelerating the pace of scientific discovery.

References

- 1. This compound AldrichCPR [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. app.studyraid.com [app.studyraid.com]

- 4. rsc.org [rsc.org]

- 5. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. axispharm.com [axispharm.com]

- 10. Введение в клик-химию: новый метод мечения и модификации биомолекул [ru.lumiprobe.com]

An In-depth Technical Guide to the Safety and Handling of p-Azidoacetophenone

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This technical guide provides comprehensive safety and handling information for p-azidoacetophenone (4'-azidoacetophenone), a valuable reagent in biochemical and pharmaceutical research, particularly in the realm of "click chemistry." Due to the energetic nature of the azide functional group, stringent safety protocols are imperative to mitigate risks of explosive decomposition. This document outlines the known hazards, stability considerations, proper handling procedures, and experimental protocols relevant to the synthesis, purification, and application of this compound.

Hazard Identification and Physicochemical Properties

This compound is an aromatic organic azide. While specific GHS classifications for this compound are not universally established, the primary hazards stem from the azide group and the acetophenone backbone. It should be treated as a potentially explosive and toxic substance.

General Safety Information:

-

Explosive Potential: Organic azides are energetic compounds that can decompose explosively when subjected to heat, shock, friction, or light. Aromatic azides are generally less stable than aliphatic azides.

-

Toxicity: While specific toxicological data for this compound is limited, it is prudent to handle it as a toxic compound. Precursors like 4'-aminoacetophenone are classified as harmful if swallowed and can cause skin and eye irritation.

-

Combustibility: The acetophenone moiety suggests that the compound is a combustible solid.

Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | N/A |

| Molecular Weight | 161.16 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | 39-40 °C | N/A |

| Solubility | Chloroform, Ethyl Acetate (Slightly), Methanol (Slightly) | N/A |

| Storage Temperature | -20°C, under inert atmosphere, in an amber vial | N/A |

Stability and Reactivity

The stability of organic azides is a critical safety consideration. The potential for rapid, exothermic decomposition necessitates careful handling and storage.

Key Stability Considerations:

-

Carbon-to-Nitrogen Ratio (C/N): The stability of organic azides is often correlated with their C/N ratio. For this compound (C₈H₇N₃O), the C/N ratio is 8/3, which is approximately 2.67. Azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated but should be handled with caution, stored at low temperatures, and ideally in solutions with concentrations not exceeding 1 M.

-

"Rule of Six": This rule suggests that a compound should have at least six carbon atoms for each energetic functional group (like an azide) to be considered relatively stable. This compound, with eight carbons to one azide group, generally aligns with this guideline, but this does not eliminate the explosive hazard.

-

Shock and Friction Sensitivity: Organic azides can be sensitive to shock and friction. Avoid grinding the solid material or subjecting it to impact.

-

Light Sensitivity: Photolysis of aryl azides, including this compound, can lead to the formation of highly reactive nitrene intermediates. The compound should be stored in the dark.

Incompatible Materials:

-

Heavy Metals: Avoid contact with heavy metals and their salts, as this can lead to the formation of highly sensitive and explosive heavy metal azides.

-

Strong Acids: Reaction with strong acids can produce hydrazoic acid, which is highly toxic and explosive.

-

Strong Oxidizing Agents: As a potentially energetic compound, it should be kept away from strong oxidizing agents.

-

Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform in reactions involving azides, as this can lead to the formation of explosive diazidomethane or triazidomethane.

Experimental Protocols

The following are generalized protocols for the synthesis, purification, and use of this compound. These protocols should be adapted and optimized with strict adherence to all institutional safety guidelines.

Synthesis of this compound from 4-Aminoacetophenone

This two-step, one-pot synthesis involves the diazotization of 4-aminoacetophenone followed by the introduction of the azide group using sodium azide.

Materials:

-

4-Aminoacetophenone

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Ethyl Acetate (EtOAc)

-

Sodium Sulfate (Na₂SO₄)

-

Distilled Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-aminoacetophenone (1 equivalent) in a mixture of concentrated HCl and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature between 0 and 5 °C. Stir for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve sodium azide (1.2-1.5 equivalents) in water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

Purification by Crystallization (General Procedure)

A general procedure for purification by crystallization, adapted from protocols for similar compounds, is provided below. The choice of solvent may require optimization.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

-

Activated Carbon (optional)

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.

-

If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Hot-filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent.

-

Dry the crystals under vacuum at a low temperature.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This compound is commonly used in copper(I)-catalyzed click chemistry reactions. The following is a general protocol.

Materials:

-

This compound

-

An alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

A suitable solvent (e.g., t-BuOH/H₂O, DMSO)

Procedure:

-

In a reaction vessel, dissolve the alkyne-containing molecule and this compound (typically in a 1:1.1 to 1:1.5 molar ratio) in the chosen solvent.

-

Add an aqueous solution of copper(II) sulfate (typically 1-5 mol%).

-

Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by extraction or purified directly by chromatography.

Visualizations

The following diagrams illustrate key workflows and concepts related to the safe handling and reactivity of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Potential decomposition pathway of this compound.

Methodological & Application

Probing Molecular Interactions in Real-Time: Application Notes and Protocols for In Vivo Photo-Crosslinking with p-Azidoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of p-Azidoacetophenone as a photo-crosslinking agent to study protein-protein interactions (PPIs) and other molecular events within a living cellular environment. These techniques are invaluable for capturing transient and dynamic interactions that are often missed by traditional biochemical methods, thereby providing a more accurate snapshot of molecular signaling networks.

Introduction to In Vivo Photo-Crosslinking

In vivo photo-crosslinking is a powerful technique to covalently trap interacting molecules (e.g., proteins, nucleic acids) in their native cellular context. This is achieved by introducing a photoreactive moiety into a "bait" molecule of interest. Upon activation with a specific wavelength of UV light, this moiety forms a covalent bond with nearby "prey" molecules. This compound is a valuable tool in this regard. As a keto-functionalized aryl azide, it offers a distinct reactivity profile compared to other crosslinkers. Upon photoactivation, it is thought to form a highly reactive nitrene intermediate, which can then insert into C-H, N-H, or O-H bonds of interacting partners.

Data Presentation: Experimental Parameters for Photo-Crosslinking

While precise quantitative data for this compound in vivo is often context-dependent (i.e., dependent on the specific proteins and cellular environment), the following table summarizes typical experimental parameters based on studies with closely related photo-crosslinkers like p-azido-L-phenylalanine (AzF). Researchers should use these as a starting point and optimize for their specific system.

| Parameter | Typical Range/Value | Notes |

| Unnatural Amino Acid (UAA) Concentration | 1-10 mM in culture medium | The optimal concentration should be determined empirically to balance incorporation efficiency with potential cellular toxicity. |

| UV Irradiation Wavelength | 365 nm | This wavelength is commonly used for the activation of aryl azides and benzophenones, minimizing cellular damage compared to shorter UV wavelengths.[1][2] |

| UV Irradiation Time | 5-30 minutes | The duration should be optimized to maximize crosslinking efficiency while minimizing UV-induced cellular stress and apoptosis. |

| UV Light Source | UV lamp with a 365 nm filter | The intensity of the light source will also affect the required irradiation time. |

| Cellular System | Mammalian cells (e.g., HEK293T), E. coli | The choice of expression system will dictate the specific protocol for UAA incorporation. |

Experimental Protocols

General Workflow for In Vivo Photo-Crosslinking

The overall experimental workflow for using this compound (or a derivative for genetic code expansion) involves several key steps, from introducing the crosslinker into the protein of interest to identifying the crosslinked products.

Caption: General experimental workflow for in vivo photo-crosslinking.

Protocol for Site-Specific Incorporation of this compound Derivatives (as an Unnatural Amino Acid) and Photo-Crosslinking in Mammalian Cells

This protocol is adapted from methods used for incorporating similar unnatural amino acids, such as p-azido-L-phenylalanine (AzF), into proteins in mammalian cells.

Materials:

-

HEK293T cells (or other suitable mammalian cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Plasmids:

-

Expression vector for the protein of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the this compound derivative (e.g., a variant of the TyrRS/tRNA CUA pair).

-

-

This compound derivative (e.g., p-azido-L-phenylalanine)

-

Transfection reagent (e.g., PEI, Lipofectamine)

-

Phosphate-buffered saline (PBS)

-

UV lamp with a 365 nm filter

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Affinity purification reagents (e.g., antibody-conjugated beads)

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 6-well plate or 10 cm dish to achieve 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the expression plasmid for the protein of interest (with TAG codon) and the plasmid for the orthogonal synthetase/tRNA pair using your preferred transfection method.

-

-

Unnatural Amino Acid Incorporation:

-

24 hours post-transfection, replace the culture medium with fresh medium supplemented with the this compound derivative (e.g., 1 mM p-azido-L-phenylalanine).

-

Incubate the cells for another 24-48 hours to allow for expression of the protein containing the unnatural amino acid.

-

-

In Vivo Photo-Crosslinking:

-

Wash the cells twice with ice-cold PBS.

-

Add a minimal volume of ice-cold PBS to cover the cells.

-

Place the cells on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal time should be determined empirically.

-

-

Cell Lysis and Protein Extraction:

-

After irradiation, remove the PBS and lyse the cells directly on the plate with ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Analysis of Crosslinked Products:

-

The supernatant containing the soluble proteins can be analyzed by:

-

SDS-PAGE and Western Blotting: To visualize a shift in the molecular weight of the bait protein, indicating a crosslinked product.

-

Affinity Purification followed by Mass Spectrometry: To enrich for the bait protein and its crosslinked partners, which can then be identified by mass spectrometry.

-

-

Application Example: Mapping the GPCR Heterodimer Interface

Photo-crosslinking with aryl azide-containing unnatural amino acids has been successfully employed to delineate the interacting surfaces of G protein-coupled receptor (GPCR) heterodimers in living cells. By incorporating the photoreactive amino acid at various positions within one GPCR, it is possible to identify which residues are in close proximity to its binding partner upon UV activation.

Signaling Pathway Context: GPCR Heterodimerization and Signal Transduction

GPCRs can form heterodimers, which can alter their pharmacological and signaling properties. Understanding the interface of these dimers is crucial for designing drugs that can specifically target these complexes.

Caption: Simplified signaling pathway of a GPCR heterodimer.

Experimental Logic for Interface Mapping

The logic behind using photo-crosslinking to map the interaction interface is based on proximity. A covalent bond will only form if the photoreactive amino acid is positioned very close to an amino acid on the partner protein.

References

Application Notes and Protocols for p-Azidoacetophenone in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Azidoacetophenone is a photo-reactive and bio-orthogonal chemical probe used to investigate protein-protein interactions (PPIs). This compound belongs to the class of photo-affinity labeling (PAL) reagents, which upon activation by UV light, form a highly reactive nitrene intermediate. This intermediate can then covalently crosslink with interacting proteins in close proximity. The presence of the azide group allows for the subsequent attachment of reporter tags, such as biotin or fluorescent dyes, via "click chemistry". This dual functionality makes this compound a powerful tool for capturing and identifying protein interaction partners, including transient or weak interactions that are often difficult to detect using other methods.

These application notes provide a detailed protocol for the use of this compound in conjunction with quantitative proteomics to identify and quantify protein-protein interactions in a cellular context.

Principle of the Method

The experimental workflow involves three main stages:

-